molecular formula C13H14F3N3OS B10898023 N-(2-methoxyethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(2-methoxyethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10898023
M. Wt: 317.33 g/mol
InChI Key: DNUYUFRRGUHFJL-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and a thiophene ring, along with a methoxyethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Addition of the Methoxyethylamine Side Chain: The final step involves the nucleophilic substitution of the pyrimidine ring with 2-methoxyethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: can be compared with other heterocyclic amines such as:

Uniqueness

The presence of the trifluoromethyl group in N-(2-METHOXYETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C13H14F3N3OS

Molecular Weight

317.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H14F3N3OS/c1-8-3-4-10(21-8)9-7-11(13(14,15)16)19-12(18-9)17-5-6-20-2/h3-4,7H,5-6H2,1-2H3,(H,17,18,19)

InChI Key

DNUYUFRRGUHFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)NCCOC)C(F)(F)F

Origin of Product

United States

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